(S,S)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyldiphenylphosphine
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Overview
Description
(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine is a chiral phosphine ligand known for its high enantioselectivity and yield in enantioselective synthesis. This compound is widely used in asymmetric synthesis, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine involves the reaction of ferrocene with diphenylphosphine and (S)-4-isopropyloxazoline under specific conditions. The reaction typically requires a dry, inert atmosphere and is carried out at room temperature. The product is obtained as a solid, which can be purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically stored in a sealed, dry, inert atmosphere to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce different ferrocene derivatives.
Scientific Research Applications
(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of chiral drugs, contributing to the development of more effective and selective medications.
Industry: The compound is used in the production of fine chemicals and advanced materials, enhancing the efficiency and selectivity of industrial processes.
Mechanism of Action
The mechanism of action of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, inducing chirality in the resulting products. The molecular targets include various metal catalysts, and the pathways involved are primarily related to asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine
- (S,S)-[2-(4’-tert-Butyloxazolin-2’-yl)ferrocenyldiphenylphosphine
- (R,R)-[2-(4’-tert-Butyloxazolin-2’-yl)ferrocenyldiphenylphosphine
Uniqueness
(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine is unique due to its high enantioselectivity and yield in asymmetric synthesis. Its specific structure allows for efficient coordination with metal centers, making it a valuable tool in the production of enantiomerically pure compounds.
Properties
Molecular Formula |
C28H28FeNOP |
---|---|
Molecular Weight |
481.3 g/mol |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/t21-;;/m1../s1 |
InChI Key |
FELCHLOAEMNOQM-GHVWMZMZSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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